2-Nitropyrido[1,2-a]benzimidazole
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Sciences
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. elsevierpure.comopenmedicinalchemistryjournal.com Their prevalence in biologically active compounds is particularly noteworthy, with over half of all unique small-molecule drugs approved by the U.S. FDA containing at least one nitrogen heterocycle. nih.gov This significance stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition processes in biological systems. nih.gov The diverse applications of these compounds extend beyond medicine to agrochemicals, dyes, polymers, and corrosion inhibitors, underscoring their versatility and importance in chemical sciences. elsevierpure.comopenmedicinalchemistryjournal.com
Overview of Benzimidazole (B57391) and Pyrido[1,2-a]benzimidazole (B3050246) Scaffolds
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. researchgate.netmdpi.com Its structural similarity to naturally occurring purines allows it to interact with various biological macromolecules. researchgate.net This has led to the development of numerous benzimidazole-containing drugs with a wide range of activities. researchgate.netnih.gov
The pyrido[1,2-a]benzimidazole scaffold is a tricyclic system where a pyridine (B92270) ring is fused to a benzimidazole core. publish.csiro.au This fusion results in a more rigid and planar structure with an extended π-conjugated system, which can influence its photophysical and biological properties. nih.govnih.gov Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mesamalaria.orgsemanticscholar.org
Rationale for Investigating Substituted Pyrido[1,2-a]benzimidazoles
The functionalization of the pyrido[1,2-a]benzimidazole core with various substituents allows for the fine-tuning of its physicochemical and biological properties. publish.csiro.aupublish.csiro.au The introduction of substituents can modulate factors such as solubility, metabolic stability, and target-binding affinity. mesamalaria.org For instance, the addition of a nitro group, an electron-withdrawing group, can significantly alter the electronic properties of the aromatic system, potentially influencing its reactivity and biological activity. The systematic derivatization of the pyrido[1,2-a]benzimidazole scaffold is a valuable strategy for generating compound libraries for biological screening and establishing structure-activity relationships (SAR). publish.csiro.aupublish.csiro.au
Research Directions and Emerging Paradigms for 2-Nitropyrido[1,2-a]benzimidazole
Research into this compound and its derivatives is currently focused on exploring their potential in medicinal chemistry and materials science. The presence of the nitro group offers a handle for further chemical transformations, allowing for the synthesis of a diverse range of analogues. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. jraic.com
Recent studies have explored the synthesis of derivatives such as 6,7-dichloro-2-nitropyrido[1,2-a]benzimidazole-8,9-dione, which can undergo nucleophilic substitution reactions to create novel compounds with potential biological applications. researchgate.netpreprints.org The investigation of the photophysical properties of these compounds is also an active area of research, with potential applications in fluorescent probes and materials science. The development of efficient and green synthetic methods for these compounds is another key research direction. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19g/mol |
IUPAC Name |
2-nitropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7N3O2/c15-14(16)8-5-6-11-12-9-3-1-2-4-10(9)13(11)7-8/h1-7H |
InChI Key |
AQWHWIZVJXSSQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the molecular structure, bonding, and functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and fingerprint region of a molecule. For 2-Nitropyrido[1,2-a]benzimidazole, the FT-IR spectrum reveals characteristic absorption bands that confirm its molecular structure. rsc.org The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations.
Key vibrational frequencies for this compound and related benzimidazole (B57391) derivatives are summarized below:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) range | Reference |
| N-H | Stretching | 3200 - 2650 | nih.gov |
| C-H (aromatic) | Stretching | ~3057 | nih.gov |
| C=N (imidazole) | Stretching | ~1648, 1613 | rsc.orgnih.gov |
| C=C (aromatic) | Stretching | ~1573 | nih.gov |
| NO₂ (asymmetric) | Stretching | ~1520 | rsc.org |
| NO₂ (symmetric) | Stretching | ~1365 | rsc.org |
| C-N | Stretching | Not specified | |
| C-O | Stretching | ~1259 | nih.gov |
This table presents a compilation of typical FT-IR absorption bands for benzimidazole and its derivatives, including the nitro-substituted compound, based on available spectral data.
In a study of 7-Nitropyrido[1,2-a]benzimidazole (B11498725), characteristic FT-IR peaks were observed at 3395, 2916, 2849, 1648, 1520, 1505, 1403, and 1365 cm⁻¹. rsc.org The bands at 1520 cm⁻¹ and 1365 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. rsc.org The band at 1648 cm⁻¹ corresponds to the C=N stretching of the imidazole (B134444) ring. rsc.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule, providing information about its conjugation and photophysical properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of pyrido[1,2-a]benzimidazole (B3050246) derivatives is characterized by absorption maxima that are influenced by the electronic nature of the substituents and the solvent polarity. For instance, derivatives of 6,7-dichloro-2-nitropyrido[1,2-a]benzimidazole-8,9-dione have been studied, showing distinct absorption bands. nih.govpreprints.org While specific data for this compound is not detailed in the provided results, related compounds offer insight. For example, a derivative of 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione exhibits absorption maxima at 381 nm and 446-449 nm in both DCM and DMSO solutions. nih.govpreprints.org The addition of a base can cause a significant shift in the absorption spectrum, indicating changes in the electronic structure of the molecule. nih.govpreprints.org
The absorption properties of some pyrido[1,2-a]benzimidazole derivatives are presented below:
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
| Derivative of 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione (neutral) | DCM, DMSO | 381, 446-449 | nih.govpreprints.org |
| Derivative of 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione (deprotonated) | DCM | 556 | nih.gov |
| Pyrido[1,2-a]benzimidazole antimalarial compounds | DCM, DMSO, Methanol, Water | 420 | nih.gov |
This table highlights the UV-Vis absorption characteristics of various pyrido[1,2-a]benzimidazole derivatives.
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. The fluorescence properties of pyrido[1,2-a]benzimidazoles are attributed to the extended conjugation of the system. nih.gov For example, two antimalarial pyrido[1,2-a]benzimidazole compounds displayed fluorescence emission maxima around 480 nm when excited at 420 nm. nih.gov These compounds showed solvatochromic shifts, with the most intense fluorescence observed in non-polar environments. nih.gov The fluorescence intensity of benzimidazole derivatives can be influenced by factors such as pH and the presence of metal ions. sci-hub.senih.gov
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's properties. While a specific crystal structure for this compound was not found in the search results, studies on related compounds like 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione derivatives reveal important structural features. nih.govresearchgate.net These studies have shown the formation of dimers through hydrogen bonding and the stabilization of certain tautomeric forms. nih.govresearchgate.net X-ray analysis of other benzimidazole derivatives has elucidated the role of non-covalent interactions like π-π stacking in their crystal packing. researchgate.net
Chromatographic Methods for Purity Assessment
Chromatographic techniques are vital for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a commonly used method to assess the purity of synthesized compounds. For instance, the purity of a methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate derivative was determined to be over 95% by HPLC. biosynth.com Column chromatography is also frequently employed for the purification of pyrido[1,2-a]benzimidazole derivatives, often using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. rsc.org
Exploration of Biological Activity Mechanisms and Pathways for Pyrido 1,2 a Benzimidazoles
Investigation of Enzyme Inhibition and Molecular Interactions
There is currently no specific, publicly available research detailing the direct interaction of 2-Nitropyrido[1,2-a]benzimidazole with several key enzyme targets.
Role in Specific Biological Pathways
The role of this compound in specific antiviral and antibacterial pathways is not yet characterized.
Anticancer Activity via Cellular Mechanism Investigation
The pyrido[1,2-a]benzimidazole (B3050246) scaffold, particularly when substituted with a nitro group, has been a subject of interest in anticancer research. semanticscholar.org The structural similarity of the benzimidazole (B57391) core to naturally occurring nucleotides allows these compounds to interact with biological macromolecules like proteins and nucleic acids, which is crucial for their function. researchgate.net
Derivatives of this scaffold have demonstrated notable cytotoxic activity against various human tumor cell lines. For instance, some pyrido[1,2-a]benzimidazoles have shown antineoplastic activity against leukemia, colon cancer, melanoma, and renal cancer cell lines. researchgate.net Specifically, the introduction of functionalities believed to possess alkylating abilities has been explored to create a synergistic anticancer effect. hilarispublisher.com
The cellular mechanisms underlying the anticancer effects of related benzimidazole derivatives often involve the induction of apoptosis (programmed cell death). nih.govmdpi.comnih.gov Studies on various benzimidazole compounds have shown they can trigger apoptosis through both caspase-dependent and caspase-independent pathways. mdpi.com This can be initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of pro-apoptotic factors. mdpi.com Furthermore, some benzimidazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as EGFR and BRAFV600E. mdpi.com They can also arrest the cell cycle at different phases, preventing cancer cells from dividing and growing. nih.gov
For example, certain pyrimido[1,2-a]benzimidazoles, which share a core structure, have been shown to induce apoptosis by increasing the activity of caspases 3 and 7. imtm.cz The investigation into the cellular mechanisms of 2-nitroimidazoles, a related class of compounds, reveals that under hypoxic conditions typical of solid tumors, they can become activated and covalently bind to cellular proteins, inhibiting their function and leading to cytostasis. nih.gov
Antifungal Action
While the primary focus of research on this compound has been its anticancer potential, the broader class of benzimidazole derivatives is well-known for its antifungal properties. nih.govnih.govsemanticscholar.org The mechanism of action for many antifungal azoles, including benzimidazoles, involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. semanticscholar.orgmdpi.com The depletion of ergosterol disrupts the integrity of the cell membrane, leading to fungal cell death.
Research has shown that the nature of substituents on the benzimidazole ring significantly influences the antifungal activity. nih.gov For instance, studies on various benzimidazole derivatives have demonstrated efficacy against a range of fungal species, including Candida and Aspergillus species. nih.govmdpi.com Some synthesized benzimidazoles have shown desirable activity against C. neoformans and even against fluconazole-resistant Candida species. nih.gov However, it is important to note that not all derivatives exhibit broad-spectrum antifungal activity, and some may be inactive against certain fungal strains. nih.gov
Design and Development of Novel Biologically Active Scaffolds
The pyrido[1,2-a]benzimidazole scaffold has been identified as a "privileged structure" in medicinal chemistry. mesamalaria.org This means that this core structure is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs with a wide range of biological activities. mesamalaria.orgjraic.com
The synthesis of novel derivatives often involves multicomponent reactions or the functionalization of the core structure. researchgate.netnih.gov Microwave-assisted synthesis has also been employed to create new derivatives efficiently. bohrium.comekb.eg
Structure-Activity Relationship (SAR) Elucidation for Therapeutic Development
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For pyrido[1,2-a]benzimidazoles, SAR studies have revealed key insights. The type and position of substituents on the benzimidazole and pyrido rings significantly impact biological activity. researchgate.netnih.gov
For instance, in the context of anticancer activity, the presence of a trifluoromethyl group has been shown to enhance the cytotoxic profile of certain derivatives against melanoma cell lines. hilarispublisher.com SAR studies on antimalarial pyrido[1,2-a]benzimidazoles have also been extensive, leading to the identification of potent compounds with improved metabolic stability and in vivo efficacy. miguelprudencio.com These studies have explored modifications on various parts of the scaffold, including the introduction of different substituents on the aromatic rings. miguelprudencio.com
The following table summarizes the antiproliferative activity of some amido-substituted pyrido[1,2-a]benzimidazoles against various human tumor cell lines.
Table 1: Antiproliferative Activity of Amido-Substituted Pyrido[1,2-a]benzimidazoles
| Compound | Cell Line | Activity |
| 25 | MCF-7 (Breast) | Most pronounced antiproliferative effect |
| 25 | HeLa (Cervical) | Most pronounced antiproliferative effect |
| 26 | Various | Significant reducing power and radical scavenging activity |
Data sourced from a study on the antioxidative and antiproliferative activities of novel pyrido[1,2-a]benzimidazoles. bohrium.com
Exploration as Privileged Structures in Medicinal Chemistry
The benzimidazole moiety itself is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a multitude of biological systems. mesamalaria.orgnih.gov This versatility has led to the development of numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netimpactfactor.org
The pyrido[1,2-a]benzimidazole framework, as a fused heterocyclic system, inherits and often enhances these properties. researchgate.net Its rigid, planar structure can facilitate interactions with biological targets such as enzymes and receptors. miguelprudencio.com The development of new synthetic methodologies, including metal-free and multicomponent reactions, has expanded the chemical space available for creating novel pyrido[1,2-a]benzimidazole derivatives with unique biological profiles. researchgate.netnih.gov The continuous exploration of this scaffold is expected to yield new lead compounds for the treatment of various diseases. acs.orgnih.gov
Material Science and Advanced Sensing Applications
Design and Application as Fluorescent Probes and Dyes
The conjugated, planar structure of pyrido[1,2-a]benzimidazole (B3050246) derivatives makes them excellent candidates for fluorescent applications. nih.gov These compounds often exhibit intense luminescence and are explored as efficient fluorescent dyes and probes for various analytical and biological purposes. jraic.comnih.gov
The photophysical properties of the pyrido[1,2-a]benzimidazole scaffold are characterized by its absorption and emission of light, which can be tuned by the introduction of various functional groups. While specific data for the parent 2-Nitropyrido[1,2-a]benzimidazole is not extensively detailed in the reviewed literature, studies on closely related derivatives provide insight into the potential of this class of compounds. For instance, the introduction of cyano (CN) and trifluoromethyl (CF3) substituents has been shown to yield promising absorption and fluorescent properties. researchgate.net
A novel fluorescent probe developed from a pyrido[1,2-a]benzimidazole derivative demonstrated a significant Stokes shift of 190 nm, which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. nih.gov Another derivative, designed for monitoring pH, was reported to have a high quantum yield of 0.96 in its protonated state, indicating very efficient emission of light. scispace.com These findings underscore the potential of the core structure in developing highly fluorescent materials.
Table 1: Photophysical Properties of Selected Pyrido[1,2-a]benzimidazole-Based Fluorescent Probes
| Derivative/System | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (Φ) | Target Analyte | Reference |
| Pyrido[1,2-a]benzimidazole-Rhodamine FRET Probe | --- | --- | 190 nm | --- | Cu²⁺ | nih.gov |
| Pyrido[1,2-a]benzimidazole-based pH Probe | --- | --- | --- | 0.96 (protonated) | H⁺ (acidic pH) | scispace.com |
Note: Data for specific wavelengths for the FRET probe were not provided in the abstract. The table illustrates the reported performance characteristics.
The inherent photophysical properties of annulated benzimidazoles, including their planarity and extensive conjugation, make them suitable for applications in optoelectronics. nih.gov These materials can be utilized as phosphors and fluorescent dyes in various technologies, including organic light-emitting diodes (OLEDs) and other display technologies. The ability to absorb and emit light efficiently is a key requirement for such applications. The development of derivatives with high quantum yields and tunable emission spectra is a significant area of research. researchgate.net The structural modifications on the pyrido[1,2-a]benzimidazole core, such as the inclusion of a nitro group, are a strategic approach to fine-tune these electronic properties for specific optoelectronic functions. nih.gov
Development of Chemosensors and pH-Sensing Materials
The sensitivity of the pyrido[1,2-a]benzimidazole ring system to its chemical environment makes it an excellent platform for the development of chemosensors. jraic.com These sensors can detect specific ions or changes in environmental conditions, such as pH, through observable changes in their optical properties.
The protonation and deprotonation of nitrogen atoms within the heterocyclic structure of pyrido[1,2-a]benzimidazole derivatives can lead to significant changes in their UV-Vis absorption and fluorescence spectra. This phenomenon is the basis for their use as pH sensors. mdpi.com
Studies on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have shown that these compounds exhibit substantial spectral changes across a pH range of 1 to 12. mdpi.com The transition from a neutral to a monocationic form typically occurs in acidic conditions (pH 3-5), and this is accompanied by large shifts in absorption and emission, making them suitable for detecting changes in acidity. researchgate.netirb.hr Computational studies have identified the imino nitrogen of the imidazole (B134444) ring as the most likely site of protonation. mdpi.comresearchgate.net A simple fluorescent probe based on a pyrido[1,2-a]benzimidazole derivative was developed to respond to acidic pH with a pKa value of 5.18, demonstrating its utility for monitoring pH in specific ranges. scispace.com
Table 2: pH-Dependent Spectroscopic Properties of a Pyrido[1,2-a]benzimidazole Derivative
| Compound | pH Condition | Absorption (nm) | Emission (nm) | pKa | Reference |
| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazole | Neutral | 400-520 | ~500 | 3-5 (for transition) | mdpi.comresearchgate.net |
| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazole | Acidic | Shifted | Shifted | 3-5 (for transition) | mdpi.comresearchgate.net |
| Pyrido[1,2-a]benzimidazole-based probe | --- | --- | --- | 5.18 | scispace.com |
Note: This table summarizes the behavior of derivatives, highlighting the pH-responsive nature of the core scaffold.
The strong and sensitive fluorescence response to pH variations makes pyrido[1,2-a]benzimidazole derivatives, including potentially this compound, excellent candidates for integration into advanced pH-sensing materials. mdpi.comresearchgate.net These molecules can be incorporated into polymers, thin films, or nanoparticles to create materials that can visually or instrumentally report on the acidity or basicity of their surroundings. The research into amino-substituted derivatives that function as novel pH probes confirms their potential for such applications, with computational studies guiding the design of new sensors with specific pKa values, such as a predicted pKa of 7.0 for a tris-amino substituted system, which would be ideal for monitoring the transition from neutral to acidic media. mdpi.com
Q & A
Q. What are the most efficient synthetic routes for 2-nitropyrido[1,2-a]benzimidazole, and how do reaction conditions influence yield?
- Methodological Answer: Two primary green synthesis methods are notable:
- Metal-free cyclization : Reacting 2-aminopyridines with cyclohexanones under aerobic conditions using molecular oxygen as an oxidant. This method achieves yields up to 85% and avoids toxic metal catalysts .
- Multicomponent reactions (MCRs) : Combining heterocyclic enamines with nitro-substituted reagents in a one-pot reaction. This approach minimizes purification steps and achieves moderate to high yields (50–83%) .
Key factors affecting yield include solvent choice (e.g., THF or propylene oxide), temperature (room temperature vs. reflux), and oxidant type (e.g., H2O2 or O2) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer: Structural confirmation relies on:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for nitro-group positioning and aromatic proton assignments, complemented by IR for nitro-stretching vibrations (~1520 cm<sup>−1</sup>) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For resolving nitro-group orientation and ring planarity in crystalline derivatives .
Q. What biological screening methods are used to evaluate the activity of this compound derivatives?
- Methodological Answer:
- In vitro assays : Anthelmintic activity against Syphacia obvelata (gastrointestinal nematode) via motility inhibition assays (IC50 determination) .
- Anticancer profiling : Cell viability assays (e.g., MTT) against leukemia or melanoma cell lines, often combined with kinase inhibition studies (e.g., BMX or AKT pathways) .
- Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains .
Advanced Research Questions
Q. How can synthetic challenges, such as regioselectivity in nitration or ring closure, be addressed?
- Methodological Answer:
- Regioselective nitration : Use directing groups (e.g., amino or methoxy) on the pyrido-benzimidazole scaffold to guide nitro-group placement. Computational DFT studies help predict reactive sites .
- Ring-closure optimization : Employ transition-metal catalysts (e.g., Rh(III)) for annulation reactions between 2-arylimidazo[1,2-a]pyridines and alkynes, ensuring precise C–H activation and cyclization .
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity, reducing side products (e.g., GuHCl-catalyzed reactions achieve >90% yield in 30 minutes) .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer:
- Artificial Neural Networks (ANNs) : Train models using structural descriptors (e.g., Hammett constants, logP) and bioactivity data to identify outliers. For example, ANNs reconciled discrepancies in intraocular pressure-lowering activity of nitro-substituted derivatives .
- Docking and MD simulations : Compare binding poses of nitro-derivatives with target proteins (e.g., BMX kinase) to refine QSAR models .
- Isosteric replacement : Replace nitro groups with bioisosteres (e.g., cyano or trifluoromethyl) to maintain activity while improving solubility .
Q. How do catalytic systems influence the sustainability and scalability of this compound synthesis?
- Methodological Answer:
- Magnetic nanocatalysts : Fe3O4@SiO2 nanoparticles enable catalyst recovery (5+ cycles) and reduce waste in LED-promoted reactions .
- Organocatalysts : Guanidine hydrochloride (GuHCl) in solvent-free, microwave-mediated reactions achieves 89–94% yield with minimal environmental impact .
- Comparative analysis : Traditional methods (e.g., Rh-catalyzed) vs. green methods (e.g., molecular O2 oxidation) show trade-offs in atom economy (70–85% vs. 90–95%) and E-factor (3.2 vs. 1.8) .
Q. What advanced techniques validate the stability and reactivity of nitro-substituted derivatives under physiological conditions?
- Methodological Answer:
- DFT calculations : Predict nitro-group reduction potentials and stability in aqueous media (e.g., Gibbs free energy of nitro-to-amine conversion) .
- Accelerated degradation studies : Expose derivatives to simulated gastric fluid (pH 2.0) or plasma (pH 7.4) at 37°C, monitoring degradation via HPLC-MS .
- Electrochemical profiling : Cyclic voltammetry identifies redox-active intermediates, correlating with in vivo metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
